Cas no 145311-05-3 (2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro-)
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro-
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- MDL: MFCD09805562
- Inchi: 1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2
- InChI Key: SIYWOPPXFFTVMY-UHFFFAOYSA-N
- SMILES: C1OC2=CC=CC=C2C(N)(C#N)C1
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1115502-1g |
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile |
145311-05-3 | 95% | 1g |
$441.0 | 2024-08-03 |
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro- Suppliers
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro-
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro
2H-1-Benzopyran-4-carbonitrile, 4-amino-3,4-dihydro (CAS No: 145311-05-3) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and structural versatility. The molecule features a benzopyran skeleton with a nitrile group at the 4-position and an amino group at the same position, along with a dihydro structure that introduces additional complexity to its molecular framework.
The benzopyran core of this compound is a bicyclic structure consisting of a benzene ring fused with a pyran ring. The nitrile group at the 4-position imparts electrophilic properties, making it reactive towards nucleophilic attacks. The amino group, also located at the 4-position, introduces basicity and potential sites for hydrogen bonding. This combination of functional groups makes 2H-1-benzopyran-4-carbonitrile, 4-amino-3,4-dihydro a valuable building block in organic synthesis.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to inhibit various enzymes and its role in modulating cellular signaling pathways. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential application in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 2H-1-benzopyran-4-carbonitrile, 4-amino-3,4-dihydro involves multi-step processes that often require precise control over reaction conditions. One common approach involves the condensation of appropriate starting materials followed by cyclization to form the benzopyran skeleton. The introduction of the nitrile and amino groups is typically achieved through nucleophilic substitution or coupling reactions.
In terms of applications, this compound has been utilized in the development of fluorescent probes for bioimaging. Its unique electronic properties enable it to emit light under specific wavelengths, making it suitable for tracking biological processes at the molecular level. Additionally, its role as an intermediate in the synthesis of more complex molecules has further expanded its utility in medicinal chemistry.
Recent advancements in computational chemistry have allowed researchers to model the interactions of 2H-1-benzopyran-4-carbonitrile, 4-amino-3,4-dihydro with various biological targets. These studies provide insights into its binding affinities and selectivity profiles, which are critical for optimizing its therapeutic potential.
In conclusion, 2H-1-benzopyran-4-carbonitrile, 4-amino-3,4-dihydro (CAS No: 145311-05-3) is a versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials.
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